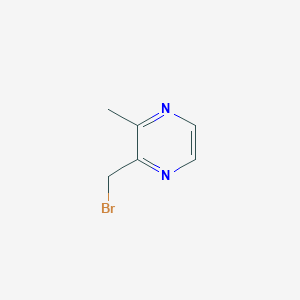

2-(Bromomethyl)-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPMEBTWSKNJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 3 Methylpyrazine

Direct Bromination Approaches for Methylpyrazine Precursors

Direct bromination targets a C-H bond on a methyl substituent of a pyrazine (B50134) ring and replaces it with a bromine atom. This is most commonly achieved through a free radical pathway.

The most direct route to 2-(bromomethyl)-3-methylpyrazine is the radical bromination of the readily available starting material, 2,3-dimethylpyrazine (B1216465). This reaction, analogous to the well-known Wohl-Ziegler reaction, utilizes a brominating agent in the presence of a radical initiator. wikipedia.org The key reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•). wikipedia.orgacs.org

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, a process that can be started by heat or UV light. nih.govalfa-chemistry.com A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is typically added to facilitate this process at lower temperatures. wikipedia.orgcommonorganicchemistry.com Once formed, the bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylpyrazine. This abstraction is not random; it preferentially occurs at the "benzylic-like" position due to the resonance stabilization of the resulting pyrazinylmethyl radical. This radical intermediate then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. researchgate.netyoutube.com

The pyrazine ring's nitrogen atoms are electron-withdrawing and have a deactivating effect on the ring, which helps to prevent electrophilic addition of bromine to the aromatic system and favors substitution on the alkyl side-chains. daneshyari.com However, this deactivating influence also means that the reaction may require forcing conditions to proceed efficiently. Due to the symmetry of the starting material, mono-bromination can theoretically occur at either methyl group, but the reaction must be carefully controlled to prevent di-bromination, where both methyl groups are halogenated.

Optimizing the synthesis of this compound via radical bromination is crucial for maximizing yield and minimizing side products. Several factors can be adjusted.

Reagent System:

N-Bromosuccinimide (NBS) is the preferred reagent over liquid bromine (Br₂) because it maintains a low, constant concentration of bromine in the reaction mixture, which enhances selectivity for substitution over addition. researchgate.net

Radical Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common initiators. wikipedia.orgcommonorganicchemistry.com The choice of initiator can depend on the reaction temperature and solvent. Photochemical initiation using UV light is also a viable method. wikipedia.org

Solvent:

Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for NBS brominations due to its inertness. wikipedia.orgcommonorganicchemistry.com However, its toxicity and environmental impact have led to a search for alternatives. researchgate.netresearchgate.net

Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are effective alternative solvents that can often improve reaction outcomes, especially for less reactive substrates. researchgate.netresearchgate.net Acetonitrile, in particular, is noted for its ability to dissolve NBS and its stability, presenting a safer option than chlorinated solvents. researchgate.net

Temperature:

The reaction is typically performed at the reflux temperature of the chosen solvent to ensure sufficient energy for radical initiation and propagation. wikipedia.orgcommonorganicchemistry.com

The table below summarizes common conditions for benzylic-type brominations applicable to 2,3-dimethylpyrazine.

| Parameter | Options | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, enhancing selectivity. |

| Initiator | AIBN, Benzoyl Peroxide, UV Light | Generates initial bromine radicals to start the chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile, DMF | CCl₄ is traditional but hazardous. Acetonitrile is a safer, effective alternative. |

| Temperature | Reflux | Provides energy for homolytic cleavage and reaction propagation. |

Indirect Synthetic Routes via Precursor Transformation

Indirect routes involve the synthesis of this compound from pyrazine precursors that already contain a functional group at the 2-position, which is then converted to a bromomethyl group.

An alternative strategy begins with 3-methylpyrazine-2-carboxylic acid. chemdad.com This route involves two key steps: the reduction of the carboxylic acid to an alcohol, followed by the halogenation of the resulting alcohol.

First, the carboxylic acid is reduced to the corresponding primary alcohol, (3-methylpyrazin-2-yl)methanol (B1296892). bldpharm.com This is a standard transformation in organic synthesis, typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a borane (B79455) complex (e.g., BH₃·THF). The choice of reagent is critical to ensure the pyrazine ring itself is not reduced.

The conversion of (3-methylpyrazin-2-yl)methanol to this compound is a key step in indirect synthesis. Several reliable methods exist for the bromination of primary alcohols.

Using Phosphorus Tribromide (PBr₃): This is a classic and effective method for converting primary and secondary alcohols to alkyl bromides. masterorganicchemistry.comwikipedia.org The reaction proceeds via an SN2 mechanism. The alcohol's hydroxyl group attacks the phosphorus atom, displacing a bromide ion. This bromide ion then attacks the carbon atom, leading to an inversion of stereochemistry (though this is not relevant for this achiral substrate) and displacing a good leaving group (HOPBr₂). masterorganicchemistry.comyoutube.com The reaction is typically performed in an inert solvent. youtube.com

Using the Appel Reaction: This reaction uses a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) . organic-chemistry.org The alcohol is converted in situ to a phosphonium (B103445) salt, which is an excellent leaving group. The bromide ion, generated from CBr₄, then displaces this leaving group in an SN2 reaction. This method is known for its mild conditions and high yields. tcichemicals.com

The table below outlines common reagent systems for the conversion of alcohols to bromides.

| Reagent System | Mechanism | Advantages |

| PBr₃ | SN2 | Widely used, effective for primary alcohols. |

| CBr₄ / PPh₃ | Appel Reaction (SN2) | Mild conditions, high yields, good for sensitive substrates. |

Green Chemistry Considerations in the Synthesis of Bromomethylpyrazines

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.govnih.gov For the synthesis of this compound, several green chemistry principles can be applied.

A primary concern in the direct bromination route is the use of hazardous solvents like carbon tetrachloride. Replacing CCl₄ with a less toxic and more environmentally friendly solvent, such as acetonitrile, is a significant improvement. researchgate.net Furthermore, continuous-flow photoreactors offer a safer, more controlled, and scalable alternative to traditional batch reactions for photo-initiated brominations. researchgate.net

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, represents a major advance in green synthesis. researchgate.netdntb.gov.ua This technique has been successfully applied to the synthesis of various halogenated heterocyclic compounds. researchgate.netnsu.ru A mechanochemical approach to the bromination of 2,3-dimethylpyrazine, potentially using solid NBS and a solid-state radical initiator, could drastically reduce solvent waste and energy consumption. acs.org

Indirect routes can also be made greener. For instance, catalytic reduction methods for the conversion of carboxylic acids to alcohols are preferable to those using stoichiometric amounts of metal hydrides, which generate significant waste. Similarly, developing catalytic methods for the bromination of alcohols would be a green advancement over traditional stoichiometric reagents.

Scalability and Efficiency in Preparative Synthesis

The primary route for the synthesis of this compound is the free-radical bromination of 2,3-dimethylpyrazine. This reaction is a variation of the well-established Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgorganic-chemistry.orgchem-station.commychemblog.comthermofisher.com The scalability and efficiency of this process are dictated by several key parameters, including reaction conditions, regioselectivity, and purification methods.

A typical procedure involves the reaction of 2,3-dimethylpyrazine with NBS in a suitable solvent, initiated either by a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation). organic-chemistry.orgmychemblog.com The choice of solvent is crucial; non-polar solvents like carbon tetrachloride have been traditionally used, though concerns over its toxicity have led to the exploration of alternatives. wikipedia.orgchem-station.com

The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylpyrazine to form a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with another molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain.

A critical aspect influencing the efficiency of this synthesis is regioselectivity . Since 2,3-dimethylpyrazine possesses two identical methyl groups, the initial bromination can lead to the desired mono-brominated product. However, the potential for over-bromination to form 2,3-bis(bromomethyl)pyrazine (B3121291) exists, which would reduce the yield of the target compound and complicate purification. Studies on the free-radical bromination of similar unsymmetrical dimethylated pyridines have shown that the position of the methyl group relative to the nitrogen atom can influence reactivity. organic-chemistry.org For 2,3-dimethylpyrazine, controlling the stoichiometry of NBS is paramount to favor mono-bromination. Using NBS in a limiting amount is a common strategy to minimize the formation of the di-brominated byproduct.

The efficiency of the synthesis is also heavily dependent on the reaction conditions. The temperature needs to be carefully controlled to ensure a steady rate of radical formation without promoting undesirable side reactions. The reaction time is another important factor that needs to be optimized to maximize the yield of the mono-brominated product while minimizing byproduct formation.

For a scalable process, several factors must be considered:

Cost and Availability of Starting Materials: 2,3-dimethylpyrazine and N-bromosuccinimide are commercially available, making the starting point of the synthesis feasible for large-scale production.

Reaction Volume and Equipment: The use of standard chemical reactors suitable for handling halogenated compounds and performing reactions under reflux with controlled temperature and stirring is necessary.

Safety Considerations: The handling of brominating agents like NBS requires appropriate safety measures due to their reactivity and potential hazards.

Reactivity Profiles and Fundamental Reaction Pathways of 2 Bromomethyl 3 Methylpyrazine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The chemical compound 2-(bromomethyl)-3-methylpyrazine is characterized by a pyrazine (B50134) ring substituted with a methyl group and a bromomethyl group. The bromine atom, being a good leaving group, makes the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is central to the diverse chemical transformations the compound can undergo.

Carbon-Nucleophile Additions (e.g., organometallic reagents, enolates)

The reaction of this compound with carbon-based nucleophiles provides a powerful method for carbon-carbon bond formation, enabling the extension of the carbon framework.

Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that readily react with the electrophilic carbon of the bromomethyl group. libretexts.orglibretexts.org These reactions, typically conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), lead to the formation of new alkyl or aryl-substituted pyrazines. libretexts.org For instance, the reaction with a suitable Grignard reagent (R-MgX) would yield a 2-alkyl-3-methylpyrazine derivative. The high reactivity of these organometallic reagents necessitates careful control of reaction conditions to prevent side reactions. libretexts.orgmsu.edu

Enolates: Enolates, generated from carbonyl compounds by treatment with a base, are another class of carbon nucleophiles that can displace the bromide ion. This reaction, a classic example of alkylation, results in the formation of a new carbon-carbon bond, linking the pyrazine moiety to a carbonyl-containing fragment. The choice of base and solvent is crucial for efficient enolate formation and subsequent substitution.

Heteroatom-Nucleophile Displacements (e.g., N-, O-, S-, P-nucleophiles)

The versatility of this compound is further demonstrated by its reactions with a wide array of heteroatom-centered nucleophiles.

Amination Reactions for (Aminomethyl)methylpyrazines

The displacement of the bromide by nitrogen nucleophiles, or amination, is a key pathway to synthesize various (aminomethyl)methylpyrazine derivatives. Primary and secondary amines, as well as ammonia, can serve as effective nucleophiles in these reactions. For example, the reaction with phthalimide (B116566) followed by hydrolysis (the Gabriel synthesis) provides a route to the primary amine, 2-(aminomethyl)-3-methylpyrazine. The use of phthalimide helps to avoid the formation of over-alkylated products. researchgate.netnih.govresearchgate.netmdpi.com

| Nucleophile | Reagent | Product |

| Phthalimide | Potassium Phthalate | 2-((1,3-Dioxoisoindolin-2-yl)methyl)-3-methylpyrazine |

| Secondary Amine | R₂NH | 2-((Dialkylamino)methyl)-3-methylpyrazine |

| Ammonia | NH₃ | 2-(Aminomethyl)-3-methylpyrazine |

Etherification and Esterification Reactions

Oxygen-containing nucleophiles, such as alkoxides, phenoxides, and carboxylates, readily react with this compound to form ethers and esters, respectively. arkat-usa.org

Etherification: The Williamson ether synthesis, involving the reaction with a sodium or potassium alkoxide (RO⁻Na⁺ or RO⁻K⁺), yields the corresponding ether, 2-(alkoxymethyl)-3-methylpyrazine. Similarly, phenoxides can be used to introduce aryl ether linkages.

Esterification: Carboxylate salts (RCOO⁻) react to form pyrazinylmethyl esters. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the carboxylate anion.

| Nucleophile Type | Reagent Example | Product Example |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-(Ethoxymethyl)-3-methylpyrazine |

| Phenoxide | Sodium Phenoxide (NaOPh) | 2-(Phenoxymethyl)-3-methylpyrazine |

| Carboxylate | Sodium Acetate (NaOAc) | (3-Methylpyrazin-2-yl)methyl acetate |

Thiolation Reactions for (Methylthio)methylpyrazines

Sulfur nucleophiles are highly effective in displacing the bromide from this compound. Thiolates (RS⁻), generated from thiols by treatment with a base, react to form thioethers. For instance, reaction with sodium thiomethoxide (NaSMe) yields 2-((methylthio)methyl)-3-methylpyrazine. thegoodscentscompany.comnih.govthegoodscentscompany.com These thioethers are themselves valuable intermediates for further synthetic transformations.

| Sulfur Nucleophile | Reagent | Product |

| Thiolate | Sodium Thiomethoxide (NaSMe) | 2-((Methylthio)methyl)-3-methylpyrazine |

| Thioacetate | Potassium Thioacetate (KSAc) | S-((3-Methylpyrazin-2-yl)methyl) ethanethioate |

| Thiourea | Thiourea | S-((3-Methylpyrazin-2-yl)methyl)isothiouronium bromide |

Phosphine (B1218219) and Phosphonate (B1237965) Derivative Formation

Phosphorus nucleophiles, such as phosphines and phosphites, can also displace the bromide to form phosphonium (B103445) salts and phosphonates, respectively. The reaction with triphenylphosphine, for example, yields (3-methylpyrazin-2-yl)methyl)triphenylphosphonium bromide. This phosphonium salt can then be used in Wittig-type reactions to synthesize alkenes. The Arbuzov reaction, involving treatment with a trialkyl phosphite (B83602), provides a direct route to phosphonate esters. These organophosphorus compounds are important ligands in catalysis and versatile building blocks in organic synthesis. mdpi.comresearchgate.net

| Phosphorus Nucleophile | Reagent | Product |

| Phosphine | Triphenylphosphine (PPh₃) | ((3-Methylpyrazin-2-yl)methyl)triphenylphosphonium bromide |

| Phosphite | Triethyl phosphite (P(OEt)₃) | Diethyl ((3-methylpyrazin-2-yl)methyl)phosphonate |

Reactions Involving the Pyrazine Ring System

The pyrazine ring, being a 1,4-diazine, is an electron-deficient heteroaromatic system. This inherent electronic nature significantly governs its reactivity towards various chemical transformations.

The pyrazine ring is generally resistant to electrophilic aromatic substitution (EAS) reactions due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. nih.govresearchgate.net Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically not feasible under standard conditions. nih.gov The presence of two alkyl groups, a methyl and a bromomethyl group, provides some electron-donating character through hyperconjugation, but this is generally insufficient to overcome the strong deactivation by the nitrogen atoms.

However, the reactivity of the pyrazine ring towards electrophiles can be significantly enhanced by conversion to its N-oxide. The N-oxide functionality acts as an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. For instance, the oxidation of the pyrazine nitrogen to an N-oxide facilitates electrophilic substitution reactions. nih.gov In a related system, 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide, the pyrazine N-oxide is stable and can undergo further modifications. researchgate.netresearchgate.net

While this compound itself does not possess a halogen on the pyrazine ring, its halogenated derivatives are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyrazine core.

If this compound were to be further substituted with a halogen, such as chlorine or bromine, on the pyrazine ring (e.g., at the 5- or 6-position), it could participate in various cross-coupling reactions. Common examples include the Suzuki, Stille, Negishi, and Heck reactions. For instance, 2-chloro-3-methylpyrazine (B1202077) is a commercially available compound that can serve as a precursor for such transformations. sigmaaldrich.com The general mechanism for these reactions involves the oxidative addition of the halo-pyrazine to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. nih.gov

The table below summarizes some representative metal-catalyzed cross-coupling reactions on pyrazine derivatives, illustrating the versatility of this approach for their functionalization.

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Negishi Coupling | Pd(dppf)Cl2 / ZnR2 | 2-chloropyrazine | 2-alkyl/aryl-pyrazine | nih.gov |

| Suzuki Coupling | Pd(PPh3)4 / B(OR)2R' | 2-bromopyrazine | 2-aryl-pyrazine | researchgate.net |

| Stille Coupling | Pd(PPh3)4 / SnR3R' | 2-chloropyrazine | 2-alkyl/aryl-pyrazine | nih.gov |

| Heck Coupling | Pd(OAc)2 / P(o-tol)3 | 2-iodopyrazine | 2-alkenyl-pyrazine | researchgate.net |

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, most commonly leading to the formation of N-oxides. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. psu.eduresearchgate.net The oxidation of 2,3-dimethylpyrazine (B1216465), a closely related compound, can lead to the corresponding mono-N-oxide or di-N-oxide, depending on the reaction conditions. nih.gov

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyrazine ring. As mentioned previously, it activates the ring towards electrophilic substitution. Furthermore, the N-oxide functionality can direct subsequent reactions. For example, pyrazine N-oxides can be converted into chloropyrazines upon treatment with reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). psu.edu A study on 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide demonstrates that the N-oxide group can be stable while other parts of the molecule, such as the bromomethyl group, undergo reaction. researchgate.netresearchgate.net

Rearrangement Reactions and Tautomerism Influenced by Bromomethyl Group

The presence of a reactive bromomethyl group attached to the pyrazine ring introduces the possibility of rearrangement reactions, although specific examples for this compound are not extensively documented. However, analogous rearrangements in related heterocyclic systems suggest potential pathways. For instance, a study on 3-(bromomethyl)quinoxalin-2(1H)-ones, which contain a similar structural motif, revealed a rearrangement upon reaction with 2-aminopyridines to form 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles. researchgate.net This suggests that under certain nucleophilic conditions, the bromomethyl group on the pyrazine ring could potentially trigger a ring transformation or rearrangement.

Tautomerism in pyrazine derivatives is another important aspect to consider. While this compound itself is not expected to exhibit significant tautomerism, its derivatives, particularly those containing hydroxyl or amino groups on the pyrazine ring, could exist in tautomeric forms. For example, a hydroxypyrazine can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is influenced by factors such as solvent polarity and the nature of other substituents on the ring. The electron-withdrawing or -donating properties of the bromomethyl and methyl groups could potentially influence the stability of these tautomeric forms. However, without specific experimental data on substituted derivatives of this compound, the precise influence of the bromomethyl group on tautomeric equilibria remains a subject for further investigation.

Derivatization Chemistry: Synthesis of Advanced Pyrazine Scaffolds

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of 2-(bromomethyl)-3-methylpyrazine, possessing both an electrophilic bromomethyl group and a nucleophilic pyrazine (B50134) nitrogen, makes it an ideal precursor for the synthesis of fused and bridged heterocyclic systems. These reactions typically involve the initial reaction at the bromomethyl site followed by a subsequent cyclization event onto the pyrazine ring.

Annulation Reactions Utilizing the Bromomethyl Functionality

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. The bromomethyl group in this compound serves as a key electrophilic partner in these transformations. A prominent example is the synthesis of imidazo[1,2-a]pyrazines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. nih.govsci-hub.sedoaj.orgresearchgate.net

A plausible synthetic route to 2,3-disubstituted imidazo[1,2-a]pyrazines commences with the conversion of this compound to 2-amino-3-methylpyrazine. This transformation can be achieved through various standard synthetic methods. The resulting 2-aminopyrazine (B29847) derivative can then undergo a classical condensation reaction with an α-haloketone. nih.govarkat-usa.org In this reaction, the exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization where the pyrazine ring nitrogen displaces the halide to form the fused imidazole (B134444) ring.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Amino-3-methylpyrazine | α-Haloketone (e.g., 2-bromoacetophenone) | 2-Aryl-3-methylimidazo[1,2-a]pyrazine | Condensation/Annulation |

| 2-Amino-3-methylpyrazine | Ethyl bromopyruvate | Ethyl 3-methylimidazo[1,2-a]pyrazine-2-carboxylate | Condensation/Annulation |

Another important fused pyrazine system, the pyrrolo[1,2-a]pyrazines, can be accessed through 1,3-dipolar cycloaddition reactions of pyrazinium ylides. nih.govsci-hub.seacs.org The synthesis of the requisite pyrazinium ylide can be initiated by the quaternization of the pyrazine nitrogen of a suitable pyrazine precursor with this compound. Subsequent deprotonation of the resulting pyrazinium salt would generate the corresponding ylide, which can then react with various dipolarophiles to construct the fused pyrrole (B145914) ring. nih.govdoaj.orgacs.orgnih.gov

Intramolecular Cyclization Pathways

The reactive bromomethyl group can also participate in intramolecular cyclization reactions to form bridged heterocyclic systems. This typically involves the introduction of a nucleophilic group at a suitable position on a side chain attached to the pyrazine ring. For instance, a derivative of this compound could be prepared where the bromo group is substituted by a nucleophile containing a tethered hydroxyl or amino group.

A hypothetical pathway could involve the reaction of this compound with a diol or amino alcohol under basic conditions to form an ether or amine linkage, respectively. Subsequent activation of the terminal hydroxyl or amino group (e.g., by conversion to a better leaving group like a tosylate) would facilitate an intramolecular nucleophilic substitution by one of the pyrazine nitrogen atoms, leading to the formation of a bridged system.

Preparation of Complex Multifunctional Pyrazine Derivatives

The strategic functionalization of this compound opens avenues for the synthesis of pyrazine derivatives with increased molecular complexity, including the introduction of new stereocenters and multiple functional groups.

Introduction of Additional Stereocenters

The creation of new stereocenters is a critical aspect of modern drug discovery. While the pyrazine ring itself is planar, stereocenters can be introduced in the substituents. The bromomethyl group of this compound provides a convenient anchor point for attaching chiral moieties or for participating in stereoselective reactions.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. rsc.orgresearchgate.netddugu.ac.inyoutube.com A chiral auxiliary can be temporarily attached to a molecule to direct a subsequent reaction to occur with a specific stereochemical outcome. For instance, a nucleophile bearing a chiral auxiliary could be used to displace the bromide from this compound. The resulting chiral pyrazine derivative could then undergo further transformations where the chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched pyrazine derivative.

| Chiral Auxiliary Type | Reaction Principle | Potential Outcome |

| Evans' oxazolidinones | Diastereoselective alkylation of enolates | Enantiomerically enriched pyrazine-substituted carboxylic acid derivatives |

| Camphor-derived auxiliaries | Diastereoselective Diels-Alder reactions | Chiral polycyclic pyrazine derivatives |

| Sulfinamides | Asymmetric synthesis of amines and derivatives | Chiral pyrazine-containing amines |

Synthesis of Polyfunctionalized Pyrazines

The reactivity of the bromomethyl group allows for the introduction of a wide range of functional groups, leading to the synthesis of polyfunctionalized pyrazines. Nucleophilic substitution reactions are the most common approach, where the bromide is displaced by various nucleophiles.

A particularly versatile transformation is the conversion of the bromomethyl group to an azidomethyl group by reaction with sodium azide (B81097). arkat-usa.orglumiprobe.com The resulting 2-(azidomethyl)-3-methylpyrazine is a stable and highly useful intermediate for further functionalization, particularly in "click chemistry" as discussed in the next section.

Furthermore, the methyl group at the 3-position can also be functionalized, adding another layer of complexity. For example, lateral metalation of the closely related 2,3-dimethylpyrazine (B1216465) has been reported, allowing for the introduction of electrophiles at one of the methyl groups. lumiprobe.com A similar strategy could potentially be applied to this compound, although the reactivity of the bromomethyl group would need to be considered.

Application in "Click Chemistry" and Related Bioconjugation Strategies (as a synthetic tool)

The concept of "click chemistry," characterized by reactions that are high-yielding, wide in scope, and easy to perform, has revolutionized many areas of chemical science, including drug discovery and materials science. ddugu.ac.innih.govyoutube.com The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the copper(I)-catalyzed version (CuAAC), is the most prominent example of a click reaction. researchgate.netnih.govmdpi.com

As mentioned previously, this compound can be readily converted to 2-(azidomethyl)-3-methylpyrazine. This pyrazinylmethyl azide is an ideal building block for participating in CuAAC reactions with a variety of terminal alkynes. lumiprobe.comnih.govnih.gov This allows for the efficient and modular synthesis of 1,2,3-triazole-linked pyrazine conjugates.

| Pyrazine Building Block | Alkyne Partner | Product |

| 2-(Azidomethyl)-3-methylpyrazine | Phenylacetylene | 1-((3-Methylpyrazin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| 2-(Azidomethyl)-3-methylpyrazine | Propargyl alcohol | (1-((3-Methylpyrazin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

| 2-(Azidomethyl)-3-methylpyrazine | Alkyne-modified biomolecule | Pyrazine-biomolecule conjugate |

This "click" methodology is particularly powerful for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. nih.govnih.govresearchgate.net By functionalizing a biomolecule with a terminal alkyne, it can be selectively and efficiently labeled with the pyrazine moiety using the pyrazinylmethyl azide under mild, biocompatible conditions. lumiprobe.comlumiprobe.com

Alternatively, the electrophilic nature of the bromomethyl group in this compound can be directly exploited for bioconjugation. Nucleophilic residues on the surface of proteins, such as the thiol group of cysteine, can react with the bromomethyl group via an SN2 reaction to form a stable thioether linkage. This provides a direct method for attaching the pyrazine scaffold to proteins, enabling the development of novel protein-drug conjugates or probes for studying biological processes.

Precursor for Advanced Building Blocks with Specific Linkages

The reactivity of the bromomethyl group in this compound makes it an exceptionally useful precursor for creating a variety of advanced pyrazine-based building blocks. The carbon-bromine bond is readily cleaved in the presence of a wide range of nucleophiles, allowing for the formation of new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. This versatility enables the synthesis of diverse molecular scaffolds with tailored properties.

The primary mechanism for the derivatization of this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The general scheme for this transformation is as follows:

General Reaction Scheme:

Where Nu represents a nucleophile.

Detailed research findings have demonstrated the successful synthesis of various derivatives through this pathway. These reactions are typically carried out under standard laboratory conditions, often with the use of a base to facilitate the reaction with protic nucleophiles.

Detailed Research Findings

Formation of Ether Linkages (C-O): The Williamson ether synthesis is a classic and effective method for forming ether linkages by reacting an alkyl halide with an alkoxide. In the context of this compound, this involves its reaction with an alcohol in the presence of a base, or with a pre-formed alkoxide. A notable example is the synthesis of 2-methoxy-3-methylpyrazine (B1583162) from a halogenated methylpyrazine, as described in a foundational patent. This transformation highlights the facility with which ether bonds can be introduced at the methylene (B1212753) bridge.

Formation of Thioether Linkages (C-S): The high nucleophilicity of thiols and thiolates makes the formation of thioether linkages from this compound a highly efficient process. The reaction with a thiol, typically in the presence of a base, or with a thiolate salt, proceeds readily to yield the corresponding thioether. The synthesis of 2-methyl-3-(methylthio)pyrazine (B1346595) from a halogenated methylpyrazine using an alkali metal methylmercaptide serves as a key example of this type of transformation.

Formation of Amine Linkages (C-N): The alkylation of amines with this compound provides a direct route to N-substituted pyrazine derivatives. Both primary and secondary amines can act as effective nucleophiles. However, the potential for over-alkylation to form quaternary ammonium (B1175870) salts exists, particularly with primary amines, and thus reaction conditions must be carefully controlled.

Formation of Azide and Subsequent Nitrogen-Containing Heterocycles (C-N): The reaction of this compound with sodium azide is an effective method for introducing a nitrogen-based functional group. This reaction, analogous to the well-established synthesis of methyl azidoacetate from methyl bromoacetate, provides 2-(azidomethyl)-3-methylpyrazine. This azide derivative is a valuable intermediate in its own right, serving as a precursor for the synthesis of triazoles and other nitrogen-rich heterocyclic systems via cycloaddition reactions.

Formation of Carbon-Carbon Linkages (C-C): The formation of new carbon-carbon bonds by reacting this compound with carbon nucleophiles, such as Grignard reagents or organolithium compounds, expands the synthetic utility of this precursor. These reactions allow for the introduction of a wide range of alkyl and aryl substituents, leading to the creation of more complex carbon skeletons.

The following interactive table summarizes key derivatization reactions of this compound, providing a snapshot of its synthetic potential.

The ability to readily introduce a wide array of functional groups makes this compound a highly valuable and versatile starting material in the synthesis of advanced pyrazine scaffolds. The resulting derivatives serve as crucial intermediates for the development of new pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of this compound in contemporary chemical research.

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 3 Methylpyrazine

Elucidation of Reaction Pathways and Intermediate Structures

The primary reaction pathway for 2-(bromomethyl)-3-methylpyrazine involves the substitution of the bromide, a good leaving group, by a variety of nucleophiles. The specific mechanism of this substitution, whether it proceeds through a direct displacement (SN2) or a stepwise pathway involving a carbocation intermediate (SN1), is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

In reactions with strong, unhindered nucleophiles in polar aprotic solvents, a bimolecular nucleophilic substitution (SN2) mechanism is generally favored. This pathway involves a backside attack of the nucleophile on the carbon atom of the bromomethyl group, leading to a pentacoordinate transition state and inversion of configuration if the carbon were chiral.

Alternatively, under conditions that favor the formation of a carbocation, such as in the presence of a polar protic solvent and a weak nucleophile, an SN1 mechanism may operate. The key intermediate in this pathway would be the 2-(3-methylpyrazin-2-yl)methyl cation. This carbocation is expected to be significantly stabilized by resonance, with the positive charge delocalized into the pyrazine (B50134) ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, however, would also act to destabilize the adjacent positive charge, making the formation of this carbocation less favorable than a simple benzyl (B1604629) cation.

A notable example of reactivity at the methyl group of a related pyrazine is the lateral metalation of 2,3-dimethylpyrazine (B1216465) with n-butyllithium (n-BuLi). mdpi.com This reaction proceeds through a putative lithiated benzyl-type intermediate, which can then be trapped by an electrophile. mdpi.com This demonstrates the feasibility of generating a reactive, negatively charged intermediate at the carbon adjacent to the pyrazine ring.

Intramolecular reactions are also possible, particularly if the nucleophile is part of a substituent on the pyrazine ring or is introduced as a tethered species. These cyclization reactions can lead to the formation of fused heterocyclic systems. The mechanism of such cyclizations would also depend on the specific reaction conditions and the nature of the nucleophilic and electrophilic centers.

Kinetic Studies and Determination of Rate Laws

Detailed kinetic studies on reactions of this compound are not extensively reported in the literature. However, the expected rate laws can be inferred from the proposed mechanisms.

Rate = k2[this compound][Nucleophile]

For an SN1 mechanism, the rate-determining step is the unimolecular dissociation of the bromide to form the carbocation intermediate. Therefore, the rate law would be first order with respect to this compound and zero order with respect to the nucleophile:

Rate = k1[this compound]

To distinguish between these mechanisms, kinetic experiments could be performed where the concentration of the nucleophile is varied while keeping the substrate concentration constant. A linear relationship between the initial rate and the nucleophile concentration would support an SN2 mechanism, while a constant rate would be indicative of an SN1 pathway.

Furthermore, kinetic isotope effect (KIE) studies could provide valuable mechanistic insights. wpmucdn.comwikipedia.orglibretexts.orgprinceton.edu For instance, the absence of a primary kinetic isotope effect when the hydrogen atoms on the bromomethyl group are replaced with deuterium (B1214612) would be consistent with both SN1 and SN2 mechanisms, as the C-H bonds are not broken in the rate-determining step. However, secondary kinetic isotope effects could help to elucidate the nature of the transition state. wikipedia.orglibretexts.org

Thermodynamic Analysis of Reaction Equilibria

The thermodynamic parameters for reactions involving this compound, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reaction, have not been extensively documented. These parameters are crucial for understanding the position of equilibrium and the spontaneity of a reaction.

For a typical nucleophilic substitution reaction, the reaction is generally exothermic (negative ΔH) due to the formation of a stronger bond between carbon and the nucleophile compared to the C-Br bond. The change in entropy (ΔS) will depend on the number of molecules involved in the reaction. For a bimolecular reaction, a negative entropy change is expected as two reactant molecules combine to form a more ordered transition state.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the thermodynamic parameters for proposed reaction pathways. These calculations can provide estimates of the relative energies of reactants, intermediates, transition states, and products, offering valuable insights into the thermodynamic feasibility of a reaction.

Table 1: Hypothetical Thermodynamic Data for the Reaction of this compound with a Generic Nucleophile (Nu-) at 298 K

| Parameter | Value (kJ/mol) |

| ΔH° | -50 |

| ΔS° | -20 J/(mol·K) |

| ΔG° | -44 |

Note: This data is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally or through high-level computational studies.

Role of Catalysts and Solvent Effects on Reactivity and Selectivity

Catalysts can significantly influence the rate and selectivity of reactions involving this compound. For reactions that may proceed via an SN1 pathway, a Lewis acid catalyst could be employed to facilitate the departure of the bromide leaving group by coordinating to it.

Solvent choice is a critical factor in controlling the reaction mechanism and rate.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of solvating both cations and anions effectively through hydrogen bonding. They tend to favor SN1 reactions by stabilizing the carbocation intermediate and the bromide leaving group.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, thus accelerating SN2 reactions.

Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally slower in nonpolar solvents due to the poor solubility of ionic or polar reactants and intermediates.

In the synthesis of a phosphine (B1218219) derivative from 2,3-dimethylpyrazine, a change in solvent from tetrahydrofuran (B95107) (THF) to the more environmentally friendly cyclopentyl methyl ether (CPME) was shown to still provide a good yield, although slightly lower, demonstrating the impact of the solvent on reaction efficiency. mdpi.com

Table 2: Expected Effect of Solvent on the Rate of Nucleophilic Substitution of this compound

| Solvent Type | Predominant Mechanism | Relative Rate |

| Polar Protic | SN1 favored | Moderate to Fast |

| Polar Aprotic | SN2 favored | Fast |

| Nonpolar | SN2 (if soluble) | Slow |

Note: This table represents general trends and the actual rates will depend on the specific nucleophile and reaction temperature.

Stereochemical Outcomes of Substitution and Cyclization Reactions

The stereochemistry of reactions at the bromomethyl group of this compound is a key indicator of the operative mechanism. Since the carbon of the methyl group is prochiral, the introduction of a substituent can lead to the formation of a chiral center.

SN2 Reactions : These reactions proceed with inversion of configuration at the electrophilic carbon. If a reaction were to be carried out on an isotopically labeled and stereochemically defined starting material, the product would exhibit the opposite stereochemistry.

SN1 Reactions : These reactions proceed through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).

For cyclization reactions, the stereochemical outcome will be dictated by the geometry of the transition state. The formation of stereoisomers will depend on the facial selectivity of the intramolecular attack of the nucleophile on the electrophilic center. Detailed stereochemical studies, for example using chiral chromatography or NMR spectroscopy with chiral shift reagents, would be necessary to determine the stereochemical course of these reactions. To date, specific studies on the stereochemical outcomes of reactions involving this compound are not available in the literature.

Computational and Theoretical Studies on 2 Bromomethyl 3 Methylpyrazine and Its Derivatives

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in this regard. The energy and distribution of these orbitals dictate the molecule's ability to act as an electron donor or acceptor.

For pyrazine (B50134) derivatives, the electronic properties are heavily influenced by the substituents on the aromatic ring. In the case of 2-(bromomethyl)-3-methylpyrazine, the electron-donating methyl group and the electron-withdrawing bromomethyl group have opposing effects. Computational studies on related substituted pyrazines can provide valuable insights. For instance, DFT calculations on 2-chloro-5-hydrazinopyrazine have shown that the HOMO can be spread across the entire molecule, while the LUMO is primarily located on the pyrazine ring. nih.gov The HOMO-LUMO transition in this case involves a transfer of electron density from the substituent to the ring. nih.gov

A similar analysis can be extrapolated to this compound. The HOMO is expected to have significant contributions from the pyrazine ring and the methyl group, while the LUMO is likely to be centered on the pyrazine ring and the antibonding σ* orbital of the C-Br bond. The presence of the electronegative bromine atom would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the methylene (B1212753) carbon.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the kinetic stability of a molecule. A large gap suggests high stability, whereas a small gap implies higher reactivity. irjweb.com DFT studies on various pyrazine derivatives have shown that the nature of the substituents significantly modulates this gap. nih.govresearchgate.net For this compound, the interplay between the donating and withdrawing groups would determine the precise energy of this gap.

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Pyrazine Derivative Data based on calculations for 2-chloro-5-hydrazinopyrazine in the gas phase at the B3LYP/6-311+G* level of theory. nih.gov*

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.581 |

| LUMO | -1.780 |

| HOMO-LUMO Gap (ΔE) | 4.800 |

Reaction Mechanism Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of computational chemistry for predicting reaction mechanisms. It allows for the mapping of the potential energy surface of a reaction, identifying intermediates, transition states, and products. For this compound, a key reaction would be the nucleophilic substitution at the bromomethyl group, where the bromide ion is displaced by a nucleophile.

DFT calculations can model this process step-by-step. The reaction would likely proceed through a transition state where the new bond with the nucleophile is forming, and the C-Br bond is breaking. The geometry and energy of this transition state are critical for determining the reaction rate.

Theoretical studies on analogous systems, such as the methylation of aromatic molecules or the palladium-catalyzed addition of thiocyanates to alkynes, have demonstrated the power of DFT in elucidating complex reaction pathways. nih.govresearchgate.net These studies show that DFT can accurately predict the preferred sites of reaction and the influence of substituents on reactivity. nih.gov For example, in a reaction with a bulky nucleophile, DFT could predict whether the attack will occur at the less sterically hindered methylene carbon.

Furthermore, DFT can be used to investigate competing reaction pathways. For instance, besides substitution, an elimination reaction could potentially occur. By calculating the energy barriers for both pathways, it is possible to predict which reaction is more likely to occur under specific conditions.

Transition State Modeling and Activation Energy Calculations

A crucial aspect of predicting reaction mechanisms is the characterization of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

Computational methods, particularly DFT, are used to locate and optimize the geometry of the transition state. This is often a complex task, but various algorithms have been developed for this purpose. Once the TS geometry is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the nucleophilic substitution on this compound, the transition state would involve the approaching nucleophile and the departing bromide ion simultaneously interacting with the methylene carbon. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

Studies on other reactions, such as the formation of azomethine ylides, have shown that DFT calculations can provide activation barriers that are in good agreement with experimental observations. mdpi.com These calculations can also reveal how substituents affect the activation energy; for example, electron-withdrawing groups can stabilize the transition state and lower the activation barrier. mdpi.com

Table 2: Illustrative Activation Energies for a DFT-Studied Reaction Mechanism Data based on the formation of azomethine ylide from isatine and sarcosine. mdpi.com

| Reaction Step | Calculated Activation Barrier (kcal/mol) |

|---|---|

| Nucleophilic Addition/Proton Transfer | 15.8 |

| CO2 Elimination (Rate-Determining Step) | 22.5 |

| 1,3-Dipolar Cycloaddition | 8.9 |

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum mechanical calculations are excellent for studying the details of a reaction, they are often performed in the gas phase to reduce computational cost. However, most reactions occur in solution, where solvent effects can be significant. Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase.

MD simulations model the movement of atoms and molecules over time, based on classical mechanics. This allows for the investigation of how solvent molecules interact with the solute and influence its conformation and reactivity. For this compound, MD simulations could be used to study the solvation of the molecule in different solvents. The simulations could reveal the preferred orientation of solvent molecules around the solute and how this might affect the accessibility of the reactive sites.

Furthermore, this compound has conformational flexibility, primarily due to rotation around the single bond connecting the bromomethyl group to the pyrazine ring. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is important because different conformers may have different reactivities.

Studies on the aggregation of aromatic molecules and the interaction of proteins with ligands have demonstrated the utility of MD simulations in understanding intermolecular interactions and conformational changes. nih.govnih.gov

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., theoretical NMR shifts)

A key way to validate a proposed reaction mechanism is to compare predicted spectroscopic data with experimental results. Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.

The prediction of NMR spectra has become increasingly accurate, especially with the development of new DFT functionals. github.io For this compound, one could calculate the theoretical ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the pyrazine ring and the methyl and bromomethyl groups would be sensitive to the electronic environment.

More importantly, one could predict the NMR spectra of potential intermediates and products in a reaction. For example, in a nucleophilic substitution reaction, the chemical shift of the methylene protons would change significantly as the bromine is replaced by the nucleophile. By comparing the calculated spectra of the proposed species with the experimental spectra, one can gain strong evidence for the proposed reaction mechanism.

Computational NMR prediction is a valuable tool for assigning the structure of new compounds and for understanding the dynamic processes that occur in solution. github.io

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation

Application of High-Resolution NMR Spectroscopy for Complex Product Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2-(Bromomethyl)-3-methylpyrazine. It allows for the detailed assignment of complex product structures and the real-time monitoring of reaction progress.

In the analysis of this compound, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the bromomethyl group, and the aromatic protons on the pyrazine (B50134) ring. The chemical shifts and coupling constants of these protons provide invaluable information about the electronic environment and connectivity of the atoms. For instance, the methylene protons adjacent to the bromine atom would typically appear at a characteristic downfield shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these resonances unambiguously. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons, while HSQC correlates protons with their directly attached carbon atoms. This is particularly useful in distinguishing between the methyl and methylene carbons.

Furthermore, NMR is a powerful tool for reaction monitoring. researchgate.net By acquiring spectra at various time points during a synthesis involving this compound, researchers can track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions and the detection of any transient intermediates. For example, in a substitution reaction where the bromine is replaced by another functional group, new resonances corresponding to the modified side chain would emerge, providing direct evidence of the transformation.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrazine-H | 7.9 - 8.2 | d | ~1.5 |

| Pyrazine-H | 7.9 - 8.2 | d | ~1.5 |

| -CH₂Br | 4.5 - 4.8 | s | - |

| -CH₃ | 2.5 - 2.7 | s | - |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyrazine-C (quaternary) | 145 - 155 |

| Pyrazine-C (CH) | 140 - 150 |

| -CH₂Br | 30 - 35 |

| -CH₃ | 20 - 25 |

Mass Spectrometry for Reaction Mixture Analysis and Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, making it indispensable for the analysis of reaction mixtures and the confirmation of product structures. nih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This provides a clear signature for the presence of a bromine atom in the molecule.

When analyzing a reaction mixture, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.gov These methods first separate the components of the mixture before they are introduced into the mass spectrometer. This allows for the identification of the starting material, products, by-products, and any intermediates. For instance, in a reaction where this compound is a reactant, the disappearance of its corresponding peak in the chromatogram and mass spectrum over time, coupled with the emergence of new peaks, would indicate the progress of the reaction.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. This is a powerful tool for confirming the identity of a newly synthesized derivative of this compound.

| Technique | Information Obtained | Application to this compound |

| Mass Spectrometry (MS) | Molecular weight, Isotopic pattern | Confirmation of bromine presence (M⁺ and M⁺+2 peaks) |

| GC-MS / LC-MS | Separation and identification of mixture components | Reaction monitoring, impurity profiling |

| High-Resolution MS (HRMS) | Exact mass, Elemental formula | Unambiguous structural confirmation of derivatives |

X-ray Crystallography for Definitive Structural Determination of Novel Derivatives

While NMR and mass spectrometry provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous structural determination. nih.gov This technique is particularly valuable for novel derivatives of this compound, especially when stereochemistry or complex three-dimensional arrangements are .

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, providing exact bond lengths, bond angles, and torsional angles.

For a novel derivative of this compound, an X-ray crystal structure would confirm the connectivity of the atoms, the geometry of the pyrazine ring, and the conformation of the substituent groups. This level of detail is crucial for understanding structure-activity relationships and for rational drug design if the compound is being developed for pharmaceutical applications. The successful synthesis of a selenium derivative of a related pyrazine compound, which was then analyzed by X-ray crystallography, highlights the power of this technique in securing unambiguous structural proof. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic techniques are fundamental for both the purification of this compound and its derivatives, as well as for the assessment of their purity. These methods are also invaluable for the isolation of reaction intermediates, which can provide mechanistic insights.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For purity assessment, a sample of the synthesized this compound is injected into the HPLC system. A pure compound will ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify the level of purity. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used depending on the polarity of the compound and its potential impurities.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS), GC is highly effective for purity assessment and for analyzing the composition of reaction mixtures.

Strategic Significance in Modern Organic Synthesis

Enabling Tool for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which are invaluable for the discovery of new biologically active compounds. The reactive nature of 2-(bromomethyl)-3-methylpyrazine makes it an excellent substrate for DOS, allowing for the rapid introduction of a wide range of functional groups and molecular scaffolds. The bromomethyl group serves as a key handle for derivatization, enabling the exploration of chemical space around the pyrazine (B50134) core.

One prominent example of its utility in DOS is in the synthesis of libraries based on the imidazopyrazinone core, a privileged scaffold in bioluminescence research. The development of efficient synthetic routes to this core and its analogues is crucial for creating diverse libraries of compounds with tailored properties. nih.gov The ability to readily modify the pyrazine portion of the molecule, facilitated by precursors like this compound, allows for the generation of numerous analogues from a common intermediate. This approach is instrumental in creating libraries of compounds for high-throughput screening.

Furthermore, the concept of using a reactive bromomethyl-substituted scaffold for the late-stage introduction of various substituents is a powerful strategy in DOS. nih.gov This approach allows for the efficient optimization of a lead compound's properties by creating a family of related molecules with diverse functionalities. The C-7 bromomethyl substituted derivative of the ring-fused dihydrothiazolo 2-pyridone pilicide scaffold serves as a testament to this strategy, where the reactive handle enables the introduction of amines, ethers, amides, and sulfonamides, as well as the formation of carbon-carbon bonds. nih.gov

Precursor in Natural Product Synthesis and Analog Generation

The pyrazine ring is a core component of numerous natural products with significant biological activities. This compound serves as a key precursor in the synthesis of several of these complex molecules and their structurally related analogs. A notable application is in the synthesis of coelenterazine (B1669285) and its derivatives, which are the luciferins (light-emitting molecules) responsible for the bioluminescence of many marine organisms. nih.govrsc.org

The synthesis of the imidazopyrazinone core of coelenterazine often involves the construction of the pyrazine ring system followed by the formation of the fused imidazole (B134444) ring. The substitution pattern on the pyrazine ring is critical for the resulting bioluminescent properties. The development of robust synthetic methods for preparing coelenterazine analogues with diverse substituents is an active area of research, driven by the need for bioluminescent probes with specific characteristics such as altered emission wavelengths or enhanced brightness. rsc.orgresearchgate.net These synthetic efforts often rely on versatile building blocks that allow for the systematic modification of the coelenterazine scaffold.

Modern synthetic strategies for coelenterazine analogues often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, to introduce aryl groups onto the pyrazine core. illinois.edu While some syntheses start from different pyrazine precursors, the underlying principle of building complexity around a central pyrazine unit highlights the importance of functionalized pyrazine building blocks in the total synthesis and analog generation of these important natural products.

Contributions to Method Development in Heterocyclic Chemistry

The unique reactivity of this compound has contributed to the development of new synthetic methodologies within heterocyclic chemistry. The presence of both a nucleophilic pyrazine ring and an electrophilic bromomethyl group allows for a range of chemical transformations, leading to the construction of novel heterocyclic systems.

Research into the functionalization of pyrazine derivatives has led to new methods for creating complex molecular architectures. For instance, the development of synthetic routes to various dehydrocoelenterazine (B1496532) analogs has necessitated the exploration of new ways to introduce substituents onto the pyrazinone core. researchgate.net These efforts have led to the refinement of existing methods and the discovery of new reactions for the selective functionalization of the pyrazine ring.

One area of method development involves the use of palladium-catalyzed cross-coupling reactions. The synthesis of 5-substituted and 3,5-disubstituted 2-aminopyrazines through Stille coupling of bromo-substituted 2-aminopyrazines with stannyl (B1234572) compounds demonstrates the power of this approach for building molecular complexity. researchgate.net While not directly starting from this compound, these methods showcase the broader importance of halogenated pyrazines in advancing synthetic strategies within heterocyclic chemistry. The reactivity of the bromomethyl group offers an alternative handle for derivatization, complementing the methods that rely on halogenation of the pyrazine ring itself.

Role in the Synthesis of Scaffolds for Materials Science Research

Beyond its applications in life sciences, this compound is also a valuable precursor for the synthesis of molecular scaffolds intended for materials science research. The pyrazine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, making it a desirable component in the construction of coordination polymers and other supramolecular assemblies.

The synthesis of ligands containing the pyrazine moiety allows for the creation of new coordination compounds with potentially interesting structural and electronic properties. mdpi.com The bromomethyl group of this compound can be readily converted into other functional groups, such as amines or phosphines, which can then act as coordination sites for metal ions. This versatility allows for the design and synthesis of a wide variety of pyrazine-based ligands.

For example, the synthesis of N'-benzylidenepyrazine-2-carbohydrazonamide and its coordination compounds with various transition metals demonstrates the utility of pyrazine derivatives in creating new metal-ligand frameworks. mdpi.comresearchgate.net The resulting coordination compounds can form extended structures, which are a key feature of many materials with applications in areas such as catalysis and molecular recognition. The ability to systematically modify the ligand structure, starting from simple precursors like this compound, is crucial for tuning the properties of the final material. Research in this area has also explored the synthesis of ruthenium(III) complexes with various pyrazine derivatives, highlighting the broad interest in the coordination chemistry of this heterocyclic system. scispace.comrsc.org

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The primary reactive site of 2-(bromomethyl)-3-methylpyrazine is the C-Br bond of the bromomethyl group, which behaves as a benzylic-like halide. This makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. However, future research is expected to move beyond simple substitutions to explore more complex and unconventional reactivity patterns, driven by advances in transition-metal catalysis.

Modern cross-coupling reactions, which traditionally focus on C(sp²)-X bonds, are increasingly being adapted for C(sp³)-X bonds. wikipedia.orgnih.gov This opens the door for using this compound in a variety of powerful C-C and C-heteroatom bond-forming reactions. For instance, palladium- or nickel-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings could be employed to connect the methyl carbon to aryl, vinyl, or alkynyl fragments, respectively. rsc.orgresearchgate.net Similarly, Buchwald-Hartwig amination could be used to form C-N bonds, introducing diverse amine functionalities. tandfonline.com

Emerging research may also focus on dual functionalization strategies. For example, a sequence involving the initial cross-coupling at the bromomethyl position, followed by a regioselective C-H activation at one of the pyrazine (B50134) ring's unsubstituted positions, could generate highly complex and diverse molecular architectures from a simple starting material. nih.gov Iron-catalyzed C-H functionalization has already shown promise for electron-deficient heterocycles like pyrazine. nih.gov Another frontier is the use of photoredox catalysis to generate a radical at the bromomethyl position, enabling novel transformations that are not accessible through traditional ionic pathways.

Table 1: Potential Novel Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Hypothetical) | Resulting Bond | Potential Application |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos | C(sp³)-C(sp²) | Synthesis of drug-like molecules |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp³)-C(sp) | Development of conjugated materials |

| Buchwald-Hartwig Amination | Secondary Amine | Pd₂(dba)₃, RuPhos | C(sp³)-N | Introduction of key pharmacophores |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ | C(sp³)-C(sp²) | Functional group tolerant C-C bonds |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp³)-C(sp²) | Mild C-C bond formation |

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of halomethyl compounds often relies on radical halogenation using reagents like N-Bromosuccinimide (NBS) with a radical initiator. While effective, these methods can lack regioselectivity and use hazardous reagents, generating significant waste. Future research will undoubtedly prioritize the development of more sustainable and atom-economical routes to this compound.

One promising avenue is the direct, catalytic C-H bromination of 2,3-dimethylpyrazine (B1216465). This approach would avoid the need for pre-functionalization and stoichiometric brominating agents, thus improving atom economy. Advances in selective C-H activation/halogenation using transition-metal catalysts could make this a viable industrial method. Another green approach could involve enzymatic halogenation, where halogenase enzymes perform selective bromination under mild, aqueous conditions, representing the ultimate in green chemistry.

Table 2: Comparison of a Traditional vs. a Proposed Sustainable Synthetic Route

| Feature | Traditional Route (NBS Bromination) | Proposed Sustainable Route (Catalytic C-H Bromination) |

| Starting Material | 2,3-Dimethylpyrazine | 2,3-Dimethylpyrazine |

| Bromine Source | N-Bromosuccinimide (NBS) | HBr or a bromide salt (catalytic oxidant) |

| Byproduct | Succinimide | Water |

| Atom Economy | Lower | Higher |

| Solvents | Often chlorinated (e.g., CCl₄) | Greener solvents (e.g., CPME) |

| Energy Input | Conventional heating | Potentially lower (e.g., microwave, catalysis) |

Design of Next-Generation Pyrazine-Based Building Blocks

The true potential of this compound lies in its role as a versatile intermediate for creating libraries of more complex molecules. The reactive bromomethyl group is a handle that can be used to introduce a vast array of functional groups through nucleophilic substitution, thereby generating next-generation pyrazine-based building blocks for various applications.

In drug discovery, pyrazine derivatives are sought after for their roles as anticancer, antibacterial, and anti-inflammatory agents. tandfonline.com By reacting this compound with different nucleophiles (e.g., phenols, thiols, amines, carboxylates), chemists can rapidly generate large libraries of novel compounds. Each new derivative possesses a unique three-dimensional structure and set of properties for screening against biological targets. For example, introducing an ether linkage to a phenolic drug molecule could create a novel hybrid compound, while reaction with a sulfur-containing nucleophile could lead to new antifungal agents.

In materials science, functionalized pyrazines are used in the development of dyes, ligands for catalysis, and electroluminescent materials. tandfonline.com The ability to systematically modify the structure of this compound allows for the fine-tuning of electronic and photophysical properties. Attaching different aromatic or heterocyclic groups via the bromomethyl linker could lead to new materials with tailored absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table 3: Examples of Next-Generation Building Blocks from this compound

| Nucleophile | Resulting Functional Group | Derivative Class | Potential Application Area |

| Phenol (Ar-OH) | Aryl Ether | Aryloxymethyl-pyrazine | Medicinal Chemistry |

| Thiol (R-SH) | Thioether | Alkylthiomethyl-pyrazine | Agrochemicals, Materials Science |

| Primary Amine (R-NH₂) | Secondary Amine | (Alkylamino)methyl-pyrazine | Drug Discovery (Pharmacophore) |

| Carboxylate (R-COO⁻) | Ester | Acyloxymethyl-pyrazine | Pro-drug design |

| Azide (B81097) (N₃⁻) | Azide | Azidomethyl-pyrazine | Click Chemistry, Bio-conjugation |

| Phosphine (B1218219) (R₂PH) | Phosphine | Phosphinomethyl-pyrazine | Ligand design for catalysis |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of reactive intermediates like this compound can benefit significantly from modern automation and flow chemistry technologies. These platforms offer enhanced safety, reproducibility, and scalability compared to traditional batch chemistry.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. The small reactor volume at any given time minimizes safety risks. It also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. A flow process could be designed for the continuous synthesis of this compound, followed immediately by an in-line derivatization step, such as a nucleophilic substitution or cross-coupling reaction. This telescoping of reactions avoids the isolation of the potentially lachrymatory and reactive bromomethyl intermediate.

When combined with automated synthesis platforms, this approach can be used for the rapid generation of compound libraries as described in the previous section. An automated system could systematically mix this compound with a pre-loaded plate of different nucleophiles in a flow reactor, followed by automated purification and analysis. This high-throughput approach would dramatically accelerate the discovery of new lead compounds in medicinal chemistry and the development of novel functional materials.

Q & A

Q. Table 1: Key Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Acetic acid, Br₂, −5°C | Introduce Br at C3/C5 |

| Methoxy substitution | NaOMe, reflux | Replace Br with OMe |

| Hydrogenation | H₂, Pd/C, RT | Remove residual Br |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: